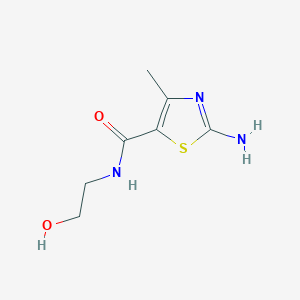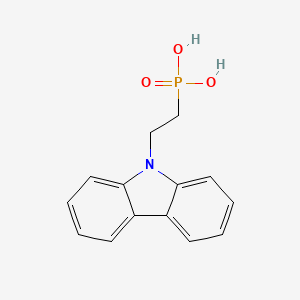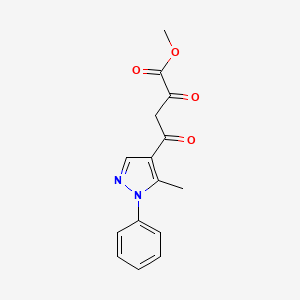
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of furan, a heterocyclic compound .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives, which includes “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide”, can be achieved under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” can be analyzed using various methods such as 2D or 3D molecular modeling .Chemical Reactions Analysis
Furan-carboxamide derivatives, including “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide”, have been found to be potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide, focusing on six unique applications:
Antibacterial Agents
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has shown potential as an antibacterial agent. Furan derivatives, in general, are known for their ability to inhibit the growth of various bacterial strains. This compound can be synthesized to target both gram-positive and gram-negative bacteria, making it a versatile candidate in the development of new antibacterial drugs .
Antifungal Applications
This compound also exhibits antifungal properties. It can be used to develop treatments for fungal infections, which are increasingly becoming resistant to existing antifungal medications. The furan ring in its structure is crucial for its antifungal activity, providing a basis for further research into its efficacy against different fungal pathogens .
Anti-inflammatory Agents
Research indicates that 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide can be utilized in the development of anti-inflammatory drugs. Its structure allows it to interact with various biological pathways that mediate inflammation, potentially leading to new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Research
The compound has been investigated for its anticancer properties. Furan derivatives are known to interfere with cancer cell proliferation and induce apoptosis (programmed cell death). This makes 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide a promising candidate for the development of novel anticancer therapies .
Neuroprotective Agents
There is growing interest in the neuroprotective effects of furan derivatives. 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide may help protect neurons from damage caused by oxidative stress and neuroinflammation. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound has potential antioxidant properties, which can be harnessed to combat oxidative stress in various biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, and this compound could be developed into supplements or drugs to enhance antioxidant defenses .
Mechanism of Action
Target of Action
Furan derivatives, which include 2,5-dimethyl-n-(4-methylphenyl)furan-3-carboxamide, have been found to exhibit significant anti-influenza activity .
Mode of Action
It is known that furan derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
Furan derivatives have been found to inhibit the influenza a h5n1 virus , suggesting that they may affect the viral replication pathways.
Result of Action
Furan derivatives have been found to inhibit the influenza a h5n1 virus , suggesting that they may prevent the virus from replicating and spreading within the host organism.
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYTCFLWZHTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)
![4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2718023.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2718028.png)
![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)
![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)
![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)